Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
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Description
Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate, commonly known as MFSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. MFSA is a sulfonamide-based compound that contains a fluorophenyl group, which makes it an attractive candidate for drug synthesis.
Scientific Research Applications
Molecular Recognition and Crystal Packing in β-Lactams
Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate and its derivatives play a critical role in understanding molecular recognition and crystal packing in β-lactams. Research has shown that single crystal X-ray structures of 4-phenyl sulfonyl 2-azetidinone and its derivatives reveal significant variation in crystal packing, dictated by hydrogen bonding and hydrophobic interactions. This is crucial for molecular recognition within β-lactams, suggesting potential for designing more effective β-lactam antibiotics by manipulating these interactions (Basak et al., 2004).
Synthesis and Biological Activity in Drug Development
The compound and related sulfone and sulfoxide derivatives are essential in synthesizing and understanding the structure-activity relationships of various pharmaceutical agents. For instance, studies on nonsteroidal antiandrogens have led to the discovery of novel, potent antiandrogens for treating androgen-responsive diseases, highlighting the importance of sulfone derivatives in medicinal chemistry (Tucker, Crook, & Chesterson, 1988). Similarly, modifications of sulfazecin to improve antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, demonstrate the compound's role in developing new antibacterial agents (Sendai et al., 1985).
Innovative Therapeutic Agents
Research into β-lactam antibiotics has resulted in the synthesis of substituted azetidinones with significant antimicrobial activity. By exploring the chemistry of azetidinone derivatives, researchers have developed new classes of antibiotics that show promise against resistant bacterial strains. This includes studies on the synthesis of β-lactam antibiotics using innovative methods that may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles (Woulfe & Miller, 1985).
properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO6S2/c1-20-12(15)8-21(16,17)14-6-11(7-14)22(18,19)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZVJCHSRXZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate |
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